molecular formula C20H20FN3O4 B11294209 N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11294209
M. Wt: 385.4 g/mol
InChI Key: NDHTTYGJJLPOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-butoxybenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Attachment of the Fluorophenoxy Group: : The next step involves the introduction of the 4-fluorophenoxy group. This can be achieved through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with 4-fluorophenol in the presence of a base such as potassium carbonate (K₂CO₃).

  • Acetylation: : Finally, the acetylation of the oxadiazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenoxy group, potentially leading to ring opening or defluorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 4-butoxybenzoic acid derivatives.

    Reduction: Formation of reduced oxadiazole or defluorinated products.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, while the butoxy group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)-2-(4-fluorophenoxy)acetamide: Lacks the oxadiazole ring, potentially altering its bioactivity and chemical properties.

    N-(4-butoxyphenyl)-1,2,4-oxadiazol-3-ylacetamide: Similar structure but without the fluorophenoxy group, which may affect its binding affinity and specificity.

    N-(4-fluorophenyl)-1,2,4-oxadiazol-3-ylacetamide: Lacks the butoxy group, influencing its solubility and membrane permeability.

Uniqueness

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of the oxadiazole ring, butoxy group, and fluorophenoxy group. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C20H20FN3O4/c1-2-3-12-26-16-8-4-14(5-9-16)19-23-20(24-28-19)22-18(25)13-27-17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25)

InChI Key

NDHTTYGJJLPOIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.